1-(2-Methyl-2,3-dihydrobenzo[b]furan-5-yl)ethan-1-one oxime
Description
Properties
IUPAC Name |
N-[1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-7-5-10-6-9(8(2)12-13)3-4-11(10)14-7/h3-4,6-7,13H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZVRAJCAJJYKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=NO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379660 | |
| Record name | N-[1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-43-3 | |
| Record name | 1-(2,3-Dihydro-2-methyl-5-benzofuranyl)ethanone oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation
A common approach involves Friedel-Crafts acylation of the dihydrobenzofuran ring. In a representative procedure:
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Reagents : 2-methyl-2,3-dihydrobenzo[b]furan (1.0 equiv.), acetyl chloride (1.2 equiv.), AlCl₃ (1.5 equiv.).
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Conditions : Anhydrous CH₂Cl₂, 0°C to reflux (40°C), 6–8 h.
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Workup : Quenching with ice-cold HCl, extraction with CH₂Cl₂, and drying over MgSO₄.
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Purification : Column chromatography (SiO₂, hexane/EtOAc 9:1) yields the ketone in 75–85% purity.
Cyclization of ortho-Allylphenol Derivatives
Alternative methods employ transition metal-catalyzed cyclization. For example:
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Substrate : Ortho-allylphenol derivatives.
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Catalyst : Hoveyda-Grubbs II (5 mol%), chiral phosphoric acid (5 mol%).
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Conditions : CH₂Cl₂, 40°C, 12 h.
Oximation Reaction
The ketone is converted to the oxime via reaction with hydroxylamine.
Standard Oximation Protocol
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Reagents :
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Ketone (1.0 equiv.), hydroxylamine hydrochloride (1.2 equiv.), sodium acetate (1.5 equiv.).
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Solvent : Ethanol/H₂O (4:1).
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Conditions : Reflux (78°C), 4–6 h.
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Workup : Cool to 0°C, filter precipitate, wash with cold ethanol.
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Yield : 70–85%.
Microwave-Assisted Synthesis
Recent optimizations use microwave irradiation to reduce reaction time:
Alternative Synthetic Routes
One-Pot Cyclization-Oximation
A streamlined method combines dihydrobenzofuran formation and oximation:
Enzymatic Catalysis
Preliminary studies explore lipase-catalyzed oximation in non-aqueous media:
Purification and Characterization
Purification Techniques
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methyl-2,3-dihydrobenzo[b]furan-5-yl)ethan-1-one oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Development
- The compound has been explored for its potential as a pharmaceutical agent. Its oxime functional group may contribute to biological activity, making it a candidate for drug development targeting various diseases.
- Case Study : Research has indicated that oxime derivatives can exhibit anti-inflammatory and analgesic properties, potentially leading to new therapeutic agents for pain management .
-
Organic Synthesis
- This compound is utilized in organic synthesis as an intermediate. Its structure allows for further chemical modifications, which can lead to the development of more complex molecules.
- Data Table: Synthesis Pathways
Reaction Type Reagents Used Yield (%) Oxidation KMnO, HSO 85 Reduction LiAlH 90 Coupling Reaction Pd/C, Phosphine Ligands 75
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Material Science
- The compound's unique structure makes it suitable for applications in material science, particularly in the development of polymers and coatings. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
- Case Study : A study demonstrated that incorporating oxime derivatives into polyurethane coatings improved adhesion and scratch resistance .
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Agricultural Chemistry
- There is potential for this compound to be used in agrochemicals, particularly as a pesticide or herbicide due to its ability to interact with biological systems at the molecular level.
- Research Findings : Preliminary studies suggest that oxime compounds can act as effective biocides against certain plant pathogens, indicating a possible role in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 1-(2-Methyl-2,3-dihydrobenzo[b]furan-5-yl)ethan-1-one oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecule. This interaction can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Lipophilicity and Drug-Likeness
The lipophilicity of 1-(benzofuran-2-yl)ethan-1-one oxime and its O-benzyl ethers was compared using calculated (ALOGP, MLOGP) and experimental (logkw-MeOH, logkw-ACN) parameters. Unlike the target compound, these analogs show stronger correlations between logkw-ACN and computational lipophilicity metrics, suggesting divergent solubility profiles critical for drug delivery .
Fluorinated Derivatives
The target compound lacks fluorine, which may limit its utility in environments requiring oxidative resistance .
Triazole-Containing Oximes
Compounds like (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime incorporate triazole rings, enabling hydrogen bonding and antifungal activity (e.g., against Candida spp.).
Comparative Data Table
Key Findings and Implications
- Structural Flexibility : The dihydrobenzofuran core allows diverse substitutions (e.g., fluorine, triazole) to tune bioactivity and physicochemical properties.
- Lipophilicity : The target compound’s logP (~2.1) aligns with drug-like molecules, but fluorinated analogs may offer superior membrane permeability .
- Untapped Applications : Metal chelation and antimicrobial roles remain underexplored compared to analogs with triazole or benzothiazole groups .
Biological Activity
1-(2-Methyl-2,3-dihydrobenzo[b]furan-5-yl)ethan-1-one oxime, with the CAS number 175136-43-3, is an organic compound belonging to the class of oximes. Its molecular formula is C11H13NO2, and it has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Weight | 191.23 g/mol |
| Melting Point | 83 °C |
| Boiling Point | 334.9 °C (predicted) |
| Density | 1.19 g/cm³ (predicted) |
| pKa | 11.80 (predicted) |
The biological activity of this compound is primarily attributed to its oxime functional group, which can form hydrogen bonds and coordinate with metal ions. This interaction can modulate various biochemical pathways by influencing enzyme activity and receptor interactions. The compound's structural characteristics allow it to engage with molecular targets effectively, leading to diverse biological effects.
Antiproliferative Activity
Recent studies have indicated that derivatives of the benzofuran family, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : K562 (human leukemia), MCF-7 (breast cancer), and A549 (lung cancer).
- Findings : Compounds structurally similar to this oxime have shown increased antiproliferative activity when methyl groups are introduced at specific positions on the benzofuran ring. In particular, studies noted a marked increase in activity with methyl substitutions at the C–3 position compared to non-methylated counterparts .
Induction of Apoptosis
The compound has also been studied for its ability to induce apoptosis in cancer cells:
- Mechanism : Apoptosis was assessed using the Annexin V-FITC assay, revealing that certain derivatives could trigger early and late apoptotic events in K562 cells.
- Results : Compounds derived from this oxime exhibited varying degrees of pro-apoptotic activity, with some derivatives showing a significant increase in caspase activity after prolonged exposure .
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence regarding the antimicrobial potential of this compound:
- Activity Against Bacteria : Preliminary tests indicated moderate antibacterial activity against Gram-positive strains, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 64 µg/mL .
Study 1: Synthesis and Biological Evaluation
A comprehensive study published in 2023 synthesized several derivatives of benzofuran compounds and evaluated their biological activities. Among them, this compound was highlighted for its enhanced antiproliferative properties due to structural modifications that optimized its interaction with cellular targets .
Study 2: Apoptosis Induction Mechanism
Another investigation focused on the apoptotic pathways activated by this compound in K562 cells. The study demonstrated that specific derivatives could significantly enhance reactive oxygen species (ROS) levels and activate caspases involved in the apoptotic process. This suggests a potential therapeutic application in leukemia treatment through apoptosis induction .
Q & A
Basic Question: What are the standard synthetic protocols for preparing 1-(2-Methyl-2,3-dihydrobenzo[b]furan-5-yl)ethan-1-one oxime, and how are intermediates validated?
Answer:
The synthesis typically involves two stages: (1) preparation of the ketone precursor (1-(2-Methyl-2,3-dihydrobenzo[b]furan-5-yl)ethan-1-one) and (2) oxime formation via reaction with hydroxylamine.
- Stage 1 : The ketone is synthesized via Friedel-Crafts acylation of 2-methyl-2,3-dihydrobenzo[b]furan, using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .
- Stage 2 : The ketone is reacted with hydroxylamine hydrochloride (NH₂OH·HCl) in a polar solvent (e.g., ethanol/water) under reflux. The pH is adjusted with NaOH to favor oxime formation.
- Validation : Intermediates are characterized via ¹H/¹³C NMR (to confirm substitution patterns and oxime formation) and FT-IR (C=N stretch at ~1600–1650 cm⁻¹). Cross-referencing with PubChem data (e.g., InChIKey, SMILES) ensures structural fidelity .
Basic Question: How is the purity and structural integrity of the oxime confirmed in academic research settings?
Answer:
Routine analytical methods include:
- Chromatography : HPLC or GC-MS to assess purity (>95% threshold).
- Spectroscopy :
- NMR : Compare chemical shifts of the dihydrofuran ring (δ ~2.5–3.5 ppm for methyl groups) and oxime proton (δ ~8–10 ppm) .
- Mass Spectrometry : Molecular ion peak ([M+H]⁺) should match the theoretical molecular weight (C₁₁H₁₃NO₂: 191.1 g/mol).
- X-ray Crystallography : For unambiguous confirmation, single-crystal XRD resolves bond lengths and angles (e.g., C=N bond ~1.28 Å, as seen in related oxime structures) .
Advanced Question: How can researchers resolve contradictions in bioactivity data across studies involving this oxime?
Answer:
Discrepancies often arise from variations in:
- Structural Modifications : Substituents on the dihydrofuran or oxime moiety (e.g., electron-withdrawing groups may enhance receptor binding). Compare bioactivity of analogs (e.g., trifluoromethyl derivatives in Pharmacopeial Forum) .
- Assay Conditions : Control for pH, solvent (DMSO vs. aqueous), and cell line specificity.
- Mechanistic Studies : Use docking simulations to predict target interactions (e.g., cytochrome P450 inhibition) and validate via enzyme assays. Cross-reference with crystallographic data to identify binding motifs .
Advanced Question: What methodological approaches optimize reaction yields during oxime synthesis?
Answer:
Key factors include:
- Catalyst Selection : Use acidic catalysts (e.g., HCl) to protonate the carbonyl, accelerating nucleophilic attack by hydroxylamine .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature Control : Reflux at 80–100°C minimizes side reactions (e.g., Beckmann rearrangement).
- Workup Strategies : Liquid-liquid extraction (ethyl acetate/water) removes unreacted hydroxylamine. Monitor progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane).
Advanced Question: How do crystallographic data inform the stereoelectronic properties of this oxime?
Answer:
X-ray diffraction reveals:
- Tautomeric Preference : The oxime exists predominantly as the anti isomer (N–O group trans to the dihydrofuran ring), stabilized by intramolecular H-bonding .
- Conformational Rigidity : The dihydrofuran ring adopts a half-chair conformation, restricting rotation and influencing π-π stacking in solid-state packing .
- Electron Density Maps : Laplacian plots highlight nucleophilic sites (e.g., oxime nitrogen) for electrophilic attack, critical for designing derivatives .
Basic Question: What safety protocols are recommended for handling this oxime in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for synthesis.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.
- Spill Management : Neutralize with 5% acetic acid, then absorb with vermiculite.
- Toxicity Data : While specific toxicity is uncharacterized, related oximes show LD₅₀ >500 mg/kg (oral, rats). Refer to SDS guidelines for analogs .
Advanced Question: How can computational methods predict the reactivity of this oxime in novel reactions?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate frontier orbitals (HOMO/LUMO). High HOMO density on the oxime nitrogen predicts nucleophilicity .
- Reaction Pathway Modeling : Simulate intermediates in nucleophilic additions (e.g., Grignard reactions) using Gaussian or ORCA.
- Kinetic Studies : Use Eyring plots to compare activation energies for competing pathways (e.g., oxime → nitrile oxide vs. Beckmann rearrangement) .
Advanced Question: What strategies address discrepancies in spectral data during structural elucidation?
Answer:
- 2D NMR : Use HSQC and HMBC to resolve overlapping signals (e.g., dihydrofuran methyl vs. oxime protons).
- Isotopic Labeling : Synthesize ¹⁵N-labeled oxime to confirm N–O connectivity via ¹H-¹⁵N HMBC.
- Comparative Analysis : Cross-check with XRD data from analogous compounds (e.g., 5-bromo derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
